molecular formula C7H9NO2 B1582583 methyl 5-methyl-1H-pyrrole-2-carboxylate CAS No. 1194-97-4

methyl 5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1582583
CAS RN: 1194-97-4
M. Wt: 139.15 g/mol
InChI Key: CQYALQAMQXUBRO-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-1H-pyrrole-2-carboxylate” is a type of organic compound known as a pyrrole . Pyrroles are heterocyclic aromatic organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom . The “methyl” groups in the name indicate the presence of CH3 groups attached to the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “methyl 5-methyl-1H-pyrrole-2-carboxylate” would consist of a pyrrole ring with two methyl groups and a carboxylate group attached . The exact positions of these groups on the ring would depend on the specific synthesis process used .


Chemical Reactions Analysis

Pyrroles, including “methyl 5-methyl-1H-pyrrole-2-carboxylate”, can undergo a variety of chemical reactions. These can include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 5-methyl-1H-pyrrole-2-carboxylate” would depend on its specific structure. For example, similar compounds like “Methyl pyrrole-2-carboxylate” have a molecular weight of 125.1253 .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrrole and its derivatives are widely known as biologically active scaffolds possessing diverse activities .
    • They are used in the formation of more active compounds and can be found in many natural products .
    • Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
  • Crystallography

    • The crystal structure of methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has been studied .
    • The study provides detailed information about the crystal structure, including atomic coordinates and displacement parameters .
    • This information can be useful in understanding the physical and chemical properties of the compound .
  • Chemical and Organic Intermediates

    • Methyl 1-methylpyrrole-2-carboxylate is used as a chemical and organic intermediate .
    • It is slightly soluble in water and stable under recommended storage conditions .
    • It is incompatible with oxidizing agents .
  • Antiviral and Antimicrobial Applications

    • Pyrrole derivatives have shown significant antiviral and antimicrobial activities .
    • They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Anti-inflammatory and Antitumor Applications

    • Pyrrole derivatives have been found to have anti-inflammatory and antitumor properties .
    • They have been used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids with anti-mitotic and cytotoxic activity .
  • Biochemical Research

    • Methyl 1H-pyrrole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Fungicides and Antibiotics

    • Pyrrole derivatives have diverse applications in therapeutically active compounds including fungicides and antibiotics .
    • They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Cholesterol Reducing Drugs

    • Pyrrole subunit has been used in the development of cholesterol reducing drugs .
  • Antitumor Agents

    • Pyrrole derivatives have been used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids with anti-mitotic and cytotoxic activity .
  • Life Science Research

    • Methyl 1H-pyrrole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Safety And Hazards

The safety and hazards of “methyl 5-methyl-1H-pyrrole-2-carboxylate” would depend on its specific properties. For example, similar compounds like “Methyl 1H-pyrrole-2-carboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “methyl 5-methyl-1H-pyrrole-2-carboxylate” could include further exploration of its synthesis methods, investigation of its potential uses in pharmaceuticals or other applications, and more detailed studies of its physical and chemical properties .

properties

IUPAC Name

methyl 5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-4-6(8-5)7(9)10-2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYALQAMQXUBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299996
Record name methyl 5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-methyl-1H-pyrrole-2-carboxylate

CAS RN

1194-97-4
Record name 1194-97-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methyl-1H-pyrrole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
田口純平 - 2019 - eprints.lib.hokudai.ac.jp
… A solution of methyl 5-methyl-1H-pyrrole-2-carboxylate (4.91 g, 35.3 mmol) in THF (30 mL), methyl chloroformate (3.24 mL, 4.00 g, 42.4 mmol) were then added dropwise using a syringe…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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